2,2,4-Trimethyl-1,3-pentanediol dimethacrylate
Overview
Description
2,2,4-Trimethyl-1,3-pentanediol dimethacrylate is an organic compound widely used in various industrial applications. It is a diester of 2,2,4-trimethyl-1,3-pentanediol and methacrylic acid. This compound is known for its excellent properties such as low volatility, high reactivity, and good compatibility with other monomers, making it a valuable component in the production of polymers and resins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-1,3-pentanediol dimethacrylate typically involves the esterification of 2,2,4-trimethyl-1,3-pentanediol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of 2,2,4-trimethyl-1,3-pentanediol and methacrylic acid into the reactor, along with the acid catalyst. The reaction mixture is maintained at an elevated temperature, and the water by-product is removed through distillation. The crude product is then purified by distillation or other separation techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate undergoes various chemical reactions, including:
Polymerization: It readily undergoes free radical polymerization to form polymers and copolymers. This reaction is initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Esterification and Transesterification: It can participate in esterification and transesterification reactions with other alcohols and acids.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form 2,2,4-trimethyl-1,3-pentanediol and methacrylic acid.
Common Reagents and Conditions:
Polymerization: Free radical initiators (e.g., benzoyl peroxide), elevated temperatures (50-100°C).
Esterification: Acid catalysts (e.g., sulfuric acid), reflux conditions.
Hydrolysis: Acidic or basic aqueous solutions, ambient to elevated temperatures.
Major Products Formed:
Polymerization: Polymers and copolymers with various properties depending on the comonomers used.
Hydrolysis: 2,2,4-Trimethyl-1,3-pentanediol and methacrylic acid.
Scientific Research Applications
2,2,4-Trimethyl-1,3-pentanediol dimethacrylate has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used as a monomer in the synthesis of various polymers and copolymers, which are used in coatings, adhesives, and sealants.
Biomedical Applications: It is used in the formulation of dental materials, bone cements, and drug delivery systems due to its biocompatibility and reactivity.
Surface Coatings: It is used in the production of high-performance coatings with excellent durability and resistance to environmental factors.
Printing Inks: It is used in the formulation of printing inks with good adhesion and flexibility.
Mechanism of Action
The mechanism of action of 2,2,4-trimethyl-1,3-pentanediol dimethacrylate primarily involves its reactivity towards free radicals. During polymerization, the methacrylate groups undergo free radical addition reactions, leading to the formation of polymer chains. The presence of the 2,2,4-trimethyl-1,3-pentanediol moiety imparts flexibility and toughness to the resulting polymers. The molecular targets and pathways involved in its action are primarily related to the formation and propagation of free radicals during polymerization.
Comparison with Similar Compounds
2,2,4-Trimethyl-1,3-pentanediol diisobutyrate: Used as a plasticizer and solvent.
2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate: Used as a surface stabilizer in water-based paints.
2,2,4-Trimethyl-1,3-pentanediol: Used as a building block in the synthesis of various esters and polymers.
Uniqueness: 2,2,4-Trimethyl-1,3-pentanediol dimethacrylate is unique due to its dual functionality as a diol and a methacrylate ester. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in polymer chemistry and industrial applications. Its ability to form flexible and durable polymers distinguishes it from other similar compounds.
Properties
IUPAC Name |
[2,2,4-trimethyl-3-(2-methylprop-2-enoyloxy)pentyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O4/c1-10(2)13(20-15(18)12(5)6)16(7,8)9-19-14(17)11(3)4/h10,13H,3,5,9H2,1-2,4,6-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVGGFVNRRGKACD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)(C)COC(=O)C(=C)C)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70927836 | |
Record name | 2,2,4-Trimethylpentane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13283-44-8 | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1′-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13283-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 1,1'-[2,2-dimethyl-1-(1-methylethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2,4-Trimethylpentane-1,3-diyl bis(2-methylprop-2-enoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70927836 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-isopropyl-2,2-dimethylpropane-1,3-diyl bismethacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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